molecular formula C7H11NO3 B1527351 2-[(Cyclopropylmethyl)carbamoyl]acetic acid CAS No. 773099-97-1

2-[(Cyclopropylmethyl)carbamoyl]acetic acid

Cat. No.: B1527351
CAS No.: 773099-97-1
M. Wt: 157.17 g/mol
InChI Key: KEXOYFANUQHTKS-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)carbamoyl]acetic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to a carbamoyl moiety, which is further connected to an acetic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylmethyl)carbamoyl]acetic acid typically involves the reaction of cyclopropylmethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)carbamoyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Cyclopropylmethyl)carbamoyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)carbamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclopropylmethyl)carbamoyl]propanoic acid
  • 2-[(Cyclopropylmethyl)carbamoyl]butanoic acid
  • 2-[(Cyclopropylmethyl)carbamoyl]pentanoic acid

Uniqueness

2-[(Cyclopropylmethyl)carbamoyl]acetic acid is unique due to its specific structural features, such as the cyclopropylmethyl group and the carbamoyl moiety. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(cyclopropylmethylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(3-7(10)11)8-4-5-1-2-5/h5H,1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXOYFANUQHTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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